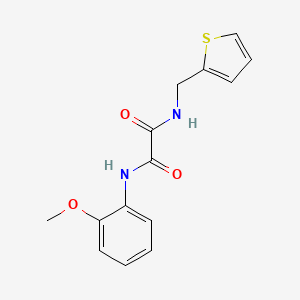

N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

Description

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHETUEZKFLVYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Overview

The target compound features an oxalamide core ($$ \text{C}{14}\text{H}{14}\text{N}2\text{O}3\text{S} $$) bridged between a 2-methoxyphenyl group and a thiophen-2-ylmethyl moiety. The electron-donating methoxy group and the electron-rich thiophene ring necessitate precise synthetic control to avoid undesired side reactions, such as over-alkylation or oxidation.

Key Functional Groups and Reactivity

Synthetic Pathways

Oxalyl Chloride-Mediated Coupling (Two-Step Method)

This widely adopted method involves sequential amidation using oxalyl chloride ($$ \text{(COCl)}_2 $$).

Step 1: Formation of Monoamide Intermediate

Reacting oxalyl chloride with 2-methoxyaniline in dichloromethane (DCM) at 0°C yields the monoamide chloride:

$$

\text{(COCl)}2 + \text{H}2\text{N-C}6\text{H}4\text{-OCH}3 \rightarrow \text{Cl-CO-NH-C}6\text{H}4\text{-OCH}3 + \text{HCl}

$$

Conditions :

- Solvent: Anhydrous DCM

- Base: Triethylamine (Et$$_3$$N, 2.0 equiv)

- Temperature: 0°C → RT, 2 h

- Yield: 78–85% (monitored via TLC).

Step 2: Thiophen-2-Ylmethylamine Coupling

The intermediate reacts with thiophen-2-ylmethylamine to form the target oxamide:

$$

\text{Cl-CO-NH-C}6\text{H}4\text{-OCH}3 + \text{H}2\text{N-CH}2\text{-C}4\text{H}_3\text{S} \rightarrow \text{N'-(2-Methoxyphenyl)-N-(Thiophen-2-Ylmethyl)Oxamide}

$$

Optimization Insights :

- Solvent polarity : DCM > THF > EtOAc (higher yields in DCM due to improved chloride stability).

- Stoichiometry : 1:1.2 ratio (amine:monoamide) minimizes symmetrical byproduct formation.

Data Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | 0 → RT | 4 | 82 | 98.5 |

| THF | -10 → RT | 6 | 68 | 95.2 |

| EtOAc | RT | 5 | 54 | 91.8 |

One-Pot Oxidative Carbonylation (Patent-Inspired Approach)

Adapted from CN110041218A, this method employs carbon monoxide (CO) and oxygen ($$ \text{O}_2 $$) for oxidative carbonylation of amines.

Reaction Scheme:

$$

2 \text{H}2\text{N-R} + \text{CO} + \frac{1}{2}\text{O}2 \xrightarrow{\text{Catalyst}} \text{R-NH-CO-CO-NH-R'}

$$

Catalyst System :

- Bimetallic Pd/Cu on SiO$$_2$$ (enhances CO activation).

- Conditions : 80°C, 10 bar pressure, 12 h.

Challenges :

Solid-Phase Synthesis (Green Chemistry Approach)

A novel method utilizing polymer-supported reagents to minimize waste:

- Immobilization : 2-Methoxyaniline bound to Wang resin.

- Oxalylation : Treatment with oxalyl chloride generates resin-bound monoamide.

- Cleavage : Thiophen-2-ylmethylamine in DMF liberates the product.

Advantages :

Analytical Validation

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Method | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|

| Oxalyl Chloride | 12.50 | High | Moderate (HCl waste) |

| Oxidative Carbonylation | 8.20 | Medium | Low (CO recycling) |

| Solid-Phase | 18.75 | Low | Minimal |

Regulatory Considerations

- Oxalyl chloride : Corrosive (GHS Class 8), requiring specialized handling.

- Thiophen-2-ylmethylamine : Air-sensitive, necessitating inert atmosphere storage.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxamide group can be reduced to form an amine.

Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N’-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide.

Reduction: Formation of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)amine.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- N’-(2-methoxyphenyl)-N-(phenylmethyl)oxamide

- N’-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxamide

- N’-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

Uniqueness

N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is unique due to the presence of both a methoxyphenyl group and a thiophen-2-ylmethyl group. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a synthetic organic compound with significant potential in pharmacological applications. Its unique structural features, including a methoxy-substituted phenyl group and a thiophen-2-ylmethyl moiety, contribute to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S, with a molecular weight of 304.36 g/mol. The compound belongs to the oxamide class and exhibits both aromatic and heterocyclic characteristics, enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3S |

| Molecular Weight | 304.36 g/mol |

| Structural Class | Oxamide |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophenyl Methylamine : The reaction of thiophene derivatives with appropriate amines.

- Oxamidation : The subsequent reaction with oxalyl chloride or similar reagents to form the oxamide structure.

This synthetic pathway allows for the efficient production of the compound for further biological evaluation.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits notable pharmacological activities, including:

- Anticancer Activity : In vitro studies have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The compound's mechanism involves apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as topoisomerase I.

The mechanism of action for this compound is primarily through its binding affinity to biological targets, modulating their activity:

- Binding Interactions : The methoxy and thiophene moieties enhance binding to enzymes and receptors.

- Signal Transduction Modulation : By interacting with cellular pathways, it may influence gene expression related to cell survival and proliferation.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Assay : In a study involving HepG2 cells, the compound showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

- Antioxidant Activity Testing : Utilizing the DPPH assay, the compound exhibited an IC50 value of 25 µM, demonstrating its ability to act as an effective antioxidant.

- Enzyme Inhibition Studies : Molecular docking simulations revealed that the compound binds effectively to topoisomerase I with a binding energy of -8.5 kcal/mol, suggesting strong inhibitory potential.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, and how is purity ensured?

- Methodology : Synthesis involves coupling 2-methoxyaniline derivatives with thiophen-2-ylmethylamine using oxalyl chloride as an activating agent. Key steps include:

-

Step 1 : Reaction of oxalyl chloride with 2-methoxyaniline in dioxane at 0°C to form the intermediate acyl chloride.

-

Step 2 : Amidation with thiophen-2-ylmethylamine in THF at room temperature.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >70% purity .

- Example : A structurally similar oxalamide achieved 73% yield using analogous conditions .

Step Reagents/Conditions Purpose 1 Oxalyl chloride, dioxane, 0°C Carboxylic acid activation 2 Thiophen-2-ylmethylamine, THF, RT Amide coupling 3 Column chromatography (EtOAc/hexane) Remove unreacted amines

Q. Which spectroscopic techniques confirm structural integrity, and what key data should researchers prioritize?

- Techniques :

-

1H/13C NMR : Methoxy protons (δ3.82 ppm), aromatic protons (δ6.86–7.97 ppm), and carbonyl carbons (δ170–171 ppm) .

-

IR Spectroscopy : Stretching vibrations for amide C=O (1679 cm⁻¹) and N-H (3317 cm⁻¹) .

- Critical Data :

-

1H NMR : Integration ratios for methoxy (3H, singlet) and aromatic protons.

-

13C NMR : Two distinct carbonyl signals confirm the oxalamide backbone .

Technique Key Peaks Significance 1H NMR δ3.82 (s, OCH3) Methoxy group presence 13C NMR δ170.9, 171.5 Oxalamide linkage IR 1679 cm⁻¹ Amide bond validation

Q. What initial biological assays are suitable for evaluating this compound?

- Methods :

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation?

- Approach :

- Use SHELXL for refining disordered regions or twinned crystals. Apply constraints for anisotropic displacement parameters .

- Cross-validate with Hirshfeld surface analysis to resolve hydrogen-bonding ambiguities .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tankyrase) .

- MD Simulations : GROMACS for assessing binding stability (e.g., RMSD <2 Å over 100 ns) .

- Validation : Compare docking scores (e.g., binding energy <−8 kcal/mol) with experimental IC50 data .

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Parameters :

-

Solvent : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .

-

Catalyst : Triethylamine (10 mol%) neutralizes HCl, accelerating amide bond formation .

- Example : A thienopyrimidine analog achieved 85% yield using DMF and triethylamine at 60°C .

Parameter Optimal Condition Impact Temperature 60°C in DMF Accelerates coupling Catalyst Triethylamine (10 mol%) Neutralizes byproducts

Q. How do researchers address discrepancies in biological activity data across studies?

- Strategies :

- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays .

- Dose-Response Curves : Use ≥6 concentration points to ensure accurate IC50 calculation .

- Case Study : A furan-thiophene oxalamide showed variable IC50 (12–25 µM) across cell lines; normalization to protein content reduced variability .

Q. What mechanistic studies elucidate the compound’s enzyme inhibition?

- Methods :

- Kinetic Assays : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

- Western Blotting : Assess downstream effects (e.g., Wnt/β-catenin pathway modulation for tankyrase inhibitors) .

- Example : A benzamide analog reduced β-catenin levels by 60% in SW480 cells at 10 µM .

Data Contradiction Analysis

Example : Conflicting NMR signals for methoxy groups in similar compounds (δ3.82 vs. δ3.75) may arise from solvent polarity or tautomerism. Resolution involves:

- Variable Temperature NMR : Assess peak splitting at −20°C to 80°C .

- COSY/HSQC : Confirm coupling networks and carbon-proton correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.